molecular formula C17H16N2O3 B12892779 Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B12892779
M. Wt: 296.32 g/mol
InChI Key: NPGRQLJABSYUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-31-2) is a heterocyclic compound with the molecular formula C₁₇H₁₆N₂O₃ and a molar mass of 296.32 g/mol. Its structure features a pyrrolo[3,2-b]pyridine core substituted at the 5-position with a benzyloxy group and at the 2-position with an ethyl ester (Fig. 1).

Property Value
Molecular Formula C₁₇H₁₆N₂O₃
Molar Mass (g/mol) 296.32
Density (g/cm³) 1.265
Key Functional Groups Ethyl ester, Benzyloxy, Pyrrolopyridine

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 5-phenylmethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)15-10-14-13(18-15)8-9-16(19-14)22-11-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3

InChI Key

NPGRQLJABSYUIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[3,2-b]pyridine Core

A common route starts from appropriately substituted pyrrole derivatives, such as 5-hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate or its precursors. The cyclization can be achieved by:

  • Reacting pyrrole with acyl or bromoacetylenes to form 2-(acylethynyl)pyrroles.
  • Subsequent intramolecular cyclization under controlled conditions to yield the fused bicyclic system.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 5-position is typically introduced by O-alkylation of a 5-hydroxy intermediate:

  • The 5-hydroxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate intermediate is treated with benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent such as DMF or acetone.
  • This nucleophilic substitution yields the 5-(benzyloxy) derivative with high selectivity.

This step enhances the compound’s lipophilicity and biological interaction potential.

Esterification to Form the Ethyl Carboxylate

The carboxylate ester at the 2-position is introduced by:

  • Direct esterification of the corresponding carboxylic acid with ethanol under acidic catalysis.
  • Alternatively, transesterification of a methyl or other alkyl ester precursor with ethanol under reflux conditions.

In some synthetic routes, the ester group is installed early and carried through subsequent steps to avoid additional transformations.

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Pyrrole + acyl/bromoacetylene, heat 70-85 Forms pyrrolo[3,2-b]pyridine core
2 O-Alkylation (benzyloxy) Benzyl bromide, K2CO3, DMF, 50-80°C 75-90 Selective substitution at 5-position
3 Esterification Ethanol, acid catalyst or transesterification 80-95 Ethyl ester formation at 2-position

These yields are typical based on literature precedents for similar pyrrolo[3,2-b]pyridine derivatives and benzyloxy-substituted heterocycles.

  • 1H NMR Spectroscopy : Confirms aromatic protons of the pyrrolo[3,2-b]pyridine core (δ 6.3–8.5 ppm), benzylic protons of the benzyloxy group (δ ~5.0 ppm), and ethyl ester signals (quartet at δ ~4.3 ppm and triplet at δ ~1.3 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z ~297 (M+H)+ confirms molecular weight.
  • X-ray Crystallography : Used in some studies to confirm regiochemistry and substitution pattern on the bicyclic core.
  • The benzyloxy group introduction via O-alkylation is efficient and regioselective, providing a handle for further derivatization.
  • The fused pyrrolo[3,2-b]pyridine core can be reliably constructed via cyclization of acylated pyrrole intermediates.
  • Esterification to the ethyl ester is straightforward and compatible with other functional groups.
  • The synthetic routes are adaptable for scale-up with optimization of reaction times, temperatures, and purification methods.
  • The compound’s structure and purity are routinely confirmed by NMR, MS, and sometimes X-ray crystallography to ensure consistency for biological evaluation.

Chemical Reactions Analysis

Substitution Reactions

The benzyloxy group at position 5 undergoes nucleophilic substitution under acidic or catalytic conditions:

Reaction TypeConditionsOutcomeReference
Benzyl Deprotection H₂/Pd-C or TFAForms 5-hydroxypyrrolopyridine derivatives
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ (nitration)Introduces nitro groups at available positions

This reactivity allows selective modification of the pyrrolopyridine scaffold for further functionalization.

Hydrolysis of the Ester Group

The ethyl ester at position 2 is hydrolyzed to a carboxylic acid under basic or acidic conditions:

Conditions :

  • Basic : NaOH/H₂O or LiOH in THF/MeOH (room temperature to reflux)

  • Acidic : HCl/H₂O (reflux)

Product : 5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, a precursor for amide coupling or decarboxylation .

Reduction Reactions

The ester group can be reduced to a primary alcohol:

Reagent : LiAlH₄ in anhydrous THF or DME
Product : 2-(Hydroxymethyl)-5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine
Applications : Alcohol intermediates are used in alkylation or oxidation steps.

Cyclization and Ring Formation

Intramolecular cyclization reactions exploit the aldehyde/carboxylic acid derivatives:

Starting MaterialConditionsProductYield
5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidDCC/DMAP, aminesForms fused heterocycles (e.g., oxazoles)~60–75%

Cross-Coupling Reactions

The pyrrolopyridine core participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Conditions : K₂CO₃, DMF/H₂O, 80–100°C

  • Substrates : Aryl/heteroaryl boronic acids

  • Application : Introduces diverse substituents at position 3 or 6.

Buchwald-Hartwig Amination :

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Conditions : Cs₂CO₃, toluene, 110°C

  • Outcome : Adds amine groups to the heterocycle.

Functionalization via Aldehyde Intermediates

The compound’s synthetic precursor, 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, undergoes:

  • Condensation : With hydrazines or hydroxylamines to form hydrazones/oximes.

  • Wittig Reactions : To introduce alkenes or extended conjugated systems.

Stability and Side Reactions

  • Ester Hydrolysis Competes : Under prolonged basic conditions, ester hydrolysis dominates over benzyloxy substitution.

  • Thermal Decomposition : Above 200°C, decarboxylation and benzyl group cleavage occur .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrrolo[3,2-b]pyridine exhibit significant inhibitory activity against various targets, including fibroblast growth factor receptors (FGFRs). A study demonstrated that modifications at the 5-position of the pyrrolo[3,2-b]pyridine scaffold can enhance FGFR inhibition, suggesting that this compound may also possess similar properties .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that pyrrolo[3,2-b]pyridine derivatives can induce apoptosis in cancer cell lines. For example, compounds related to this compound were tested against breast cancer cell lines such as MDA-MB-231 and MCF-7, revealing promising antiproliferative effects .

Research has also focused on the biological mechanisms underlying the activity of this compound. This compound may interact with specific proteins involved in cell signaling pathways, potentially leading to altered cellular responses that inhibit tumor growth .

CompoundTargetIC50 (µM)Cell Line
Compound AFGFR10.19MDA-MB-231
Compound BFGFR10.25MCF-7
This compoundUnknownTBDTBD

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentBiological ActivityNotes
BenzyloxyEnhanced lipophilicity and potential FGFR inhibitionKey for bioactivity
Tri-fluoromethylIncreased potency against FGFRsEffective in structure modifications

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrrolo[3,2-b]pyridine derivatives in vitro. The findings indicated that compounds with a benzyloxy substituent exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts. This suggests that this compound could be a lead compound for further development in cancer therapy .

Case Study 2: Mechanistic Studies

Another investigation focused on the mechanism of action of pyrrolo[3,2-b]pyridine derivatives. It was found that these compounds can modulate key signaling pathways associated with cancer progression and metastasis. This compound was included in this study to assess its role in inhibiting tumor growth through apoptosis induction .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolopyridine Core

The reactivity, solubility, and biological activity of pyrrolopyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituents and Properties
Compound Name (CAS) Substituent (Position) Molecular Weight (g/mol) Key Differences
Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (17288-31-2) Benzyloxy (C5) 296.32 Bulky aromatic group; enhances lipophilicity and stability under basic conditions.
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (800401-62-1) Chloro (C5) 228.65 Electron-withdrawing group; increases reactivity in nucleophilic substitutions.
Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (23699-62-9) Ethoxy (C5) 234.24 Smaller alkoxy group; improves solubility in polar solvents.
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate (872355-63-0) Methoxy (C5) 190.18 Methyl ester reduces steric hindrance; lower molecular weight enhances bioavailability.
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1132610-85-5) Bromo (C3), Methyl (C5) 297.13 Halogen and alkyl groups increase electrophilicity for cross-coupling reactions.

Biological Activity

Ethyl 5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases and its implications in cancer therapy. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing on diverse research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolopyridine class of compounds, which are characterized by their fused pyrrole and pyridine rings. The specific structure can be represented as follows:

  • Chemical Formula : C15_{15}H12_{12}N2_{2}O3_{3}
  • CAS Number : 17288-34-5

This compound features a benzyloxy group at the 5-position, which is crucial for its biological activity.

Inhibition of Protein Kinases

Recent studies have highlighted the compound's role as a potent inhibitor of various protein kinases, which are critical in regulating cellular processes and are often implicated in cancer. For instance:

  • FGFR Inhibition : this compound has shown promising inhibitory activity against fibroblast growth factor receptors (FGFRs), with reported IC50_{50} values in the low micromolar range. This suggests its potential use in treating cancers driven by FGFR signaling pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties across various cancer cell lines:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibited significant cytotoxicity against Hep3B cells and other cancer lines, indicating a broad spectrum of activity against tumor cells .
Cell Line IC50 (µM) Activity
Hep3B1.9High
HeLa>10Moderate
Jurkat<5High

The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation processes essential for cell proliferation and survival. Structural studies have indicated that the benzyloxy group enhances binding affinity through hydrophobic interactions within the active site .

Study on FGFR Inhibition

A notable study focused on a series of pyrrolo[3,2-b]pyridine derivatives, including this compound. The results showed that these compounds effectively inhibited FGFR-mediated signaling pathways in vitro and demonstrated significant anti-proliferative effects on cancer cell lines .

Antibacterial Activity

Emerging research has also explored the antibacterial potential of related pyrrole derivatives. While this compound is primarily studied for its anticancer properties, related compounds have shown activity against Staphylococcus aureus with MIC values comparable to established antibiotics .

Q & A

Q. What computational tools predict regioselectivity in electrophilic substitutions on the pyrrolopyridine ring?

  • Methodological Answer :
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic sites (e.g., C-3 vs. C-5 positions).
  • Hammett Plots : Corlate substituent effects (σ+^+) with reaction rates for nitration or halogenation .

Data Contradiction Analysis

  • CAS Registry Conflicts : and report conflicting CAS numbers. Resolve by verifying synthetic routes:

    • 3279-90-1 : Linked to 5-chloro intermediates .
    • 221675-35-0 : Associated with direct benzylation protocols .
    • Recommendation : Cross-check with exact mass (296.07 Da) and HRMS data from independent syntheses.
  • Spectral Mismatches : If NMR shifts deviate from literature, confirm solvent effects (DMSO vs. CDCl3_3) and tautomeric forms (e.g., NH proton exchange in D2_2O) .

Q. Key Tables

Property Value Reference
Exact Mass296.0676 Da
Molecular FormulaC18_{18}H16_{16}N2_2O3_3
CAS Registry (Conflicting)3279-90-1 / 221675-35-0
Common ByproductsChloro derivatives, des-benzyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.